molecular formula C15H14N2O2 B8250728 9-Hydroxymethyl-10-carbamoylacridan

9-Hydroxymethyl-10-carbamoylacridan

Cat. No.: B8250728
M. Wt: 254.28 g/mol
InChI Key: LAUDUHYRZXCAJM-UHFFFAOYSA-N
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Description

9-Hydroxymethyl-10-carbamoylacridan: is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as antitumor agents. This compound features a hydroxymethyl group and a carboxamide group attached to the acridine core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxymethyl-10-carbamoylacridan typically involves the following steps:

    Starting Material: The synthesis begins with acridine, a tricyclic aromatic compound.

    Hydroxymethylation: The acridine core undergoes hydroxymethylation, introducing a hydroxymethyl group at the 9-position. This step often involves the use of formaldehyde and a base such as sodium hydroxide.

    Carboxamidation: The hydroxymethylated acridine is then subjected to carboxamidation, where a carboxamide group is introduced at the 10-position. This can be achieved using reagents like ammonium carbonate or amines under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The acridine core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products:

    Oxidation: Formation of 9-carboxyacridine-10(9H)-carboxamide.

    Reduction: Formation of 9-hydroxymethylacridine-10(9H)-amine.

    Substitution: Various substituted acridine derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating catalytic reactions.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    DNA Intercalation: Acridine derivatives are known to intercalate into DNA, making them useful in studying DNA-protein interactions.

    Fluorescent Probes: The compound can be used as a fluorescent probe in biological assays due to its aromatic structure.

Medicine:

    Antitumor Agents: Acridine derivatives, including 9-Hydroxymethyl-10-carbamoylacridan, have shown potential as antitumor agents by inhibiting topoisomerase enzymes.

    Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it useful in developing new antibiotics.

Industry:

    Dye Manufacturing: Acridine derivatives are used in the production of dyes and pigments.

    Material Science: The compound can be incorporated into polymers to enhance their properties.

Mechanism of Action

Molecular Targets and Pathways:

    DNA Intercalation: The compound intercalates into DNA, disrupting the normal function of DNA replication and transcription.

    Topoisomerase Inhibition: By inhibiting topoisomerase enzymes, the compound prevents the relaxation of supercoiled DNA, leading to cell death in rapidly dividing cells.

Comparison with Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a fluorescent dye.

    Amsacrine: An antitumor agent that also intercalates into DNA and inhibits topoisomerase II.

    Proflavine: Another acridine derivative with antimicrobial properties.

Uniqueness:

    Functional Groups: The presence of both hydroxymethyl and carboxamide groups in 9-Hydroxymethyl-10-carbamoylacridan provides unique chemical reactivity and biological activity.

    Versatility: The compound’s ability to participate in various chemical reactions and its wide range of applications in different fields highlight its versatility.

Properties

IUPAC Name

9-(hydroxymethyl)-9H-acridine-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c16-15(19)17-13-7-3-1-5-10(13)12(9-18)11-6-2-4-8-14(11)17/h1-8,12,18H,9H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUDUHYRZXCAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3N2C(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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